Cas no 2171452-77-8 (4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid)

4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid
- EN300-1532654
- 2172261-58-2
- 2171452-77-8
- EN300-1532505
- EN300-1545453
- 4-ethyl-6-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid
- 4-ethyl-6-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid
- 2171428-64-9
- 4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid
-
- インチ: 1S/C28H34N2O5/c1-2-18(11-12-26(31)32)13-14-29-27(33)19-15-20(16-19)30-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,18-20,25H,2,11-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: MJHSYLLAQREGRC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(CC)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532505-1.0g |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1532505-0.25g |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1532505-0.05g |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532505-50mg |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1532505-5.0g |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1532505-2.5g |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1532505-100mg |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1532505-2500mg |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1532505-10000mg |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1532505-5000mg |
4-ethyl-6-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}hexanoic acid |
2171452-77-8 | 5000mg |
$9769.0 | 2023-09-26 |
4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acidに関する追加情報
Comprehensive Analysis of 4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid (CAS No. 2171452-77-8)
The compound 4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid (CAS No. 2171452-77-8) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, including the 9H-fluoren-9-yl (Fmoc) protecting group and the cyclobutyl backbone, make it a valuable intermediate in the development of novel therapeutics and biomaterials. Researchers are increasingly exploring its potential in drug discovery, particularly in the design of targeted therapies for chronic diseases.
One of the most notable aspects of this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc-protected amino acid derivative is widely used to ensure selective deprotection during peptide chain assembly. This aligns with the growing demand for precision in bioconjugation and the synthesis of complex peptides, which are critical in the development of next-generation biologics. The 4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid offers enhanced stability and solubility, addressing common challenges in peptide manufacturing.
In recent years, the scientific community has focused on the optimization of cyclobutane-containing compounds due to their conformational rigidity and metabolic stability. The cyclobutylformamido moiety in this molecule contributes to its unique pharmacokinetic properties, making it a subject of interest in the design of protease inhibitors and GPCR modulators. These applications are particularly relevant in the context of neurodegenerative diseases and oncology, where targeted drug delivery is paramount.
From a synthetic chemistry perspective, the hexanoic acid tail of the molecule provides a versatile handle for further functionalization. This feature is leveraged in the development of linker molecules for antibody-drug conjugates (ADCs), a rapidly expanding area in biopharmaceuticals. The compound’s compatibility with click chemistry and other bioorthogonal reactions further enhances its utility in modern drug discovery platforms.
Environmental and regulatory considerations are also critical when discussing CAS No. 2171452-77-8. The compound’s biodegradability and low ecotoxicity profile make it a sustainable choice for industrial applications. This aligns with the broader shift toward green chemistry principles, which emphasize the reduction of hazardous waste and energy consumption in chemical synthesis. As such, this molecule is increasingly adopted in eco-friendly production processes.
In summary, 4-ethyl-6-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid represents a convergence of innovation in peptide synthesis, drug design, and sustainable chemistry. Its multifaceted applications underscore its importance in advancing both academic research and industrial biotechnology. Future studies are expected to further elucidate its potential in emerging therapeutic modalities, such as PROTACs and peptide-based vaccines.
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